

Technical Guide: Discovery and Initial Studies of Chromium(III) Sodium Disulfate

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Compound of Interest

Compound Name:	Chromium(3+) sodium disulphate
CAS No.:	86014-63-3
Cat. No.:	B13732179

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From Metabolic Catalyst to Pharmaceutical Excipient

Executive Summary

Chromium(III) Sodium Disulfate (

), often referred to as Sodium Chrome Alum, represents a pivotal compound in the history of trace element research and modern pharmaceutical formulation. Historically, it served as one of the primary trivalent chromium salts used to identify the Glucose Tolerance Factor (GTF), establishing chromium as an essential micronutrient for lipid and carbohydrate metabolism. In contemporary drug development, its utility has shifted toward biopolymer crosslinking, where it is employed to stabilize gelatin and collagen-based drug delivery systems (microspheres and hydrogels).

This guide dissects the compound's chemical profile, its role in the initial discovery of chromium's insulin-potentiating effects, and its validated protocols for pharmaceutical engineering.

Chemical Identity & Structural Characterization

Before analyzing its biological applications, it is essential to define the physicochemical properties that dictate its behavior in physiological and formulation environments.

Nomenclature and Stoichiometry

- IUPAC Name: Sodium chromium(III) sulfate dodecahydrate
- Formula:
- Coordination Geometry: Octahedral complex.
- Role: Double salt (Alum).

Physicochemical Profile

Property	Value / Description	Relevance to Drug Development
Molar Mass	~478.3 g/mol (dodecahydrate)	Critical for stoichiometric calculations in crosslinking.
Solubility	Highly soluble in water; insoluble in ethanol.	Ideal for aqueous-based formulation processes (e.g., hydrogels).
pH Stability	Stable in acidic solution; precipitates as at pH > 5.5.	Requires strict pH control during formulation to prevent precipitation before crosslinking.
Coordination	Ligand exchange rate is slow (inert complex).	Allows for controlled crosslinking kinetics; reaction is not instantaneous.

The Discovery: Chromium(III) and the Glucose Tolerance Factor (GTF)

The "discovery" of Chromium(III) Sodium Disulfate's biological relevance is inextricably linked to the identification of the Glucose Tolerance Factor (GTF) by Schwarz and Mertz in the late 1950s.

Historical Context (The Schwarz & Mertz Era)

In 1957, Schwarz and Mertz observed that rats fed a Torula yeast-based diet developed glucose intolerance, which could be reversed by a factor present in Brewer's yeast (Type 3 factor).

- Initial Studies: Researchers fractionated Brewer's yeast to isolate the active component.
- The Breakthrough: Identification of trivalent chromium (Cr^{3+}) as the active metallic core.
- Role of Sodium Chromium Disulfate: To validate the hypothesis, simple inorganic salts were tested. Chromium(III) Sodium Disulfate (along with Chromium Chloride) demonstrated the ability to restore normal glucose tolerance, confirming that the coordination chemistry of Cr^{3+} was central to the effect, regardless of the specific counter-ion (sulfate vs. chloride).

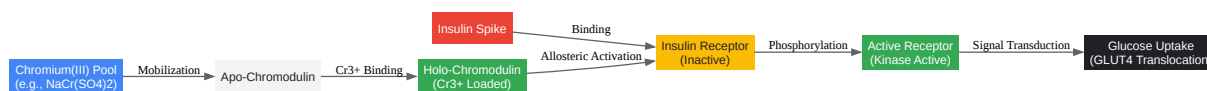
Mechanism of Action: Insulin Potentiation

The initial studies utilizing Chromium(III) salts established the "Chromium-Insulin-Receptor" axis.

- Chromodulin Activation: Cr^{3+} binds to the oligopeptide chromodulin (LMWCr) in response to insulin spikes.
- Receptor Amplification: Holo-chromodulin binds to the insulin receptor beta-subunit, amplifying tyrosine kinase activity.

Biological Pathway Diagram

The following diagram illustrates the validated pathway established by these initial studies.



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Caption: The mechanism by which Chromium(III) salts (like Sodium Disulfate) potentiate insulin signaling via Chromodulin activation.

Pharmaceutical Application: Gelatin Crosslinking

While its use as a direct oral supplement has been superseded by organic complexes (e.g., Picolinate), Chromium(III) Sodium Disulfate remains a gold-standard reagent in pharmaceutical formulation science, specifically for crosslinking gelatin and collagen.

The Chemistry of Crosslinking

The

ion in Sodium Chromium Disulfate acts as a coordination center that bridges carboxyl groups on protein chains.

- Reaction: The carboxylate groups () of glutamate/aspartate residues in gelatin displace water ligands in the complex.
- Result: Formation of a robust, insoluble 3D network (Hydrogel/Microsphere).

Protocol: Preparation of Crosslinked Gelatin Microspheres

This protocol is standard for creating controlled-release drug carriers using Sodium Chromium Disulfate.

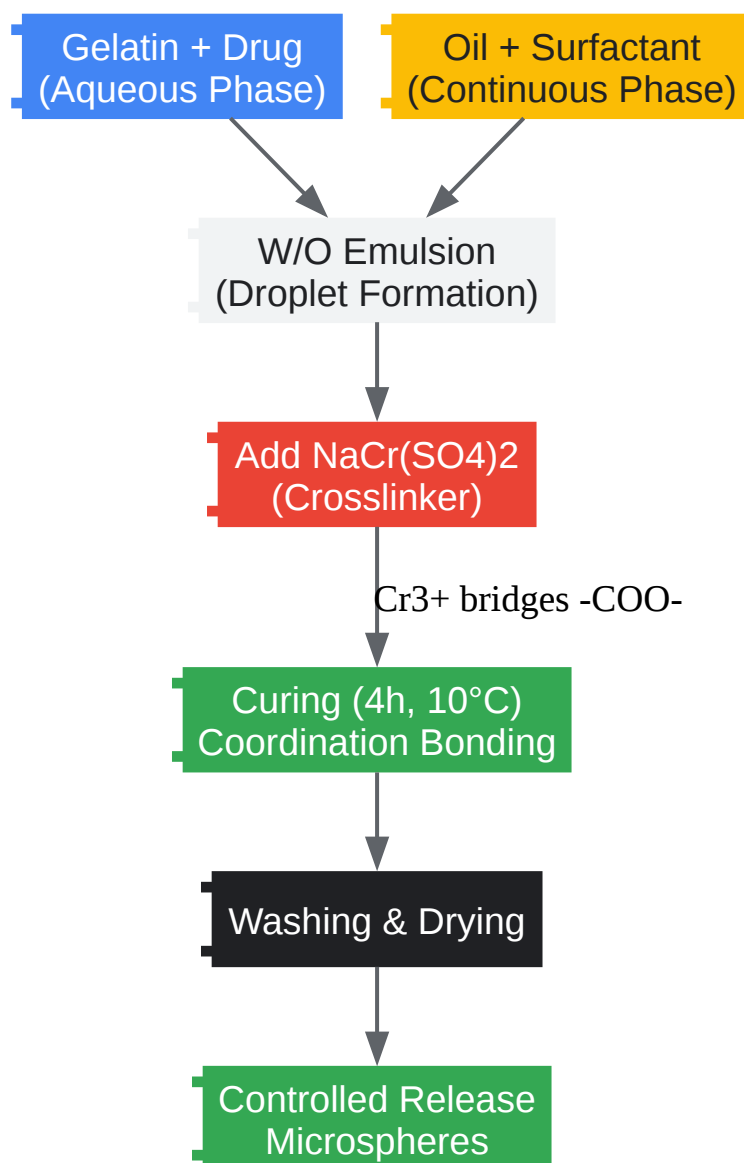
Materials:

- Gelatin (Type A or B).
- Chromium(III) Sodium Disulfate ().
- Oil phase (e.g., Liquid Paraffin).
- Surfactant (Span 80).

Step-by-Step Methodology:

- Solubilization: Dissolve Gelatin (10% w/v) in water at 60°C. Add the active pharmaceutical ingredient (API).
- Emulsification: Add the gelatin solution dropwise into the Oil phase containing Span 80 under stirring (1000 RPM) to form a W/O emulsion.
- Crosslinking Initiation:
 - Prepare a 5% (w/v) solution of Chromium(III) Sodium Disulfate.
 - Add this solution to the emulsion.
 - Note: The amount of crosslinker determines the release rate. Higher Cr concentration = slower release.
- Curing: Stir for 4 hours at 10°C. The low temperature promotes gelation, while Cr(III) forms coordinate covalent bonds.
- Washing: Filter microspheres and wash with acetone/isopropanol to remove oil and excess chromium.
- Drying: Lyophilize to obtain free-flowing powder.

Formulation Workflow Diagram



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Caption: Workflow for synthesizing gelatin microspheres using Chromium(III) Sodium Disulfate as the crosslinking agent.

Toxicology and Safety Profile

A critical aspect of studying any chromium compound is distinguishing between the essential nutrient (Trivalent,

) and the toxic pollutant (Hexavalent,

).

Trivalent vs. Hexavalent

- Chromium(III) Sodium Disulfate (): Poorly absorbed (<1%), low toxicity. The (oral, rat) is typically high (>2000 mg/kg). It is considered the nutritional form.
- Chromium(VI) (): Highly soluble, crosses cell membranes via sulfate transporters, and is carcinogenic.
- Safety Check: Researchers must ensure the purity of Sodium Chromium Disulfate to confirm the absence of Cr(VI) contaminants. The presence of a greenish hue (characteristic of) vs. yellow/orange (characteristic of) is a primary visual indicator.

Regulatory Status

- FDA: Chromium(III) compounds are Generally Recognized As Safe (GRAS) for nutritional use, though specific salts like Picolinate are more common in supplements.
- Pharmaceutical Use: Sodium Chromium Disulfate is permitted as an excipient (crosslinker) provided residual chromium levels in the final drug product meet ICH Q3D elemental impurity guidelines.

References

- Schwarz, K., & Mertz, W. (1959). Chromium(III) and the Glucose Tolerance Factor. Archives of Biochemistry and Biophysics.
- Mertz, W. (1993). Chromium in human nutrition: a review. Journal of Nutrition.
- Vandelli, M. A., et al. (2001). Gelatin microspheres crosslinked with D,L-glyceraldehyde as a potential drug delivery system: preparation, characterization, in vitro and in vivo studies.

International Journal of Pharmaceutics. (Contextual reference for gelatin crosslinking methodologies).

- Anderson, R. A. (1997). Chromium as an Essential Nutrient for Humans. Regulatory Toxicology and Pharmacology.
- European Medicines Agency (EMA). (2020). ICH guideline Q3D (R2) on elemental impurities. (Regulatory limits for Chromium in drug products).
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